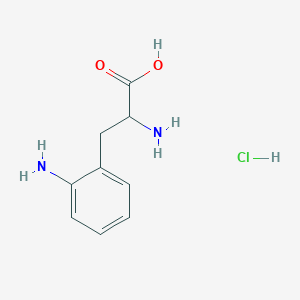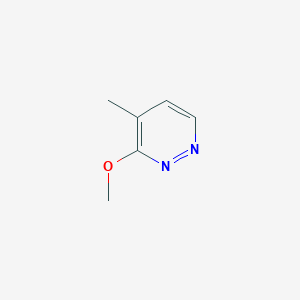
3-Methoxy-4-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-methylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of a methoxy group at the third position and a methyl group at the fourth position distinguishes this compound from other pyridazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylpyridazine typically involves the reaction of 4-methylpyridazine with methanol in the presence of a suitable catalyst. One common method includes the use of sodium hydroxide as a base and tetrabutylammonium chloride as a phase transfer catalyst. The reaction is carried out at elevated temperatures (90-95°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-4-methylpyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Acetyl peroxyborate, peracetic acid, and hydrogen peroxide are commonly used oxidizing agents.
Substitution: Reagents such as sodium hydroxide and tetrabutylammonium chloride are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-methylpyridazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as cyclooxygenase-2 inhibitors, reducing inflammation by blocking the enzyme’s activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
Uniqueness: 3-Methoxy-4-methylpyridazine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities. Its derivatives have shown a wide range of applications, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
3-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8-6(5)9-2/h3-4H,1-2H3 |
Clave InChI |
XAQUEYVILAKQPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


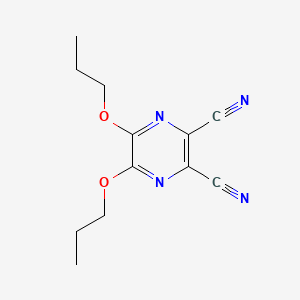
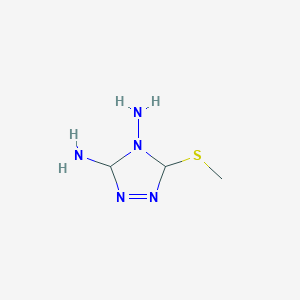
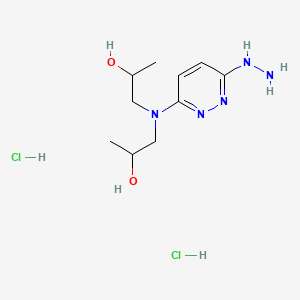

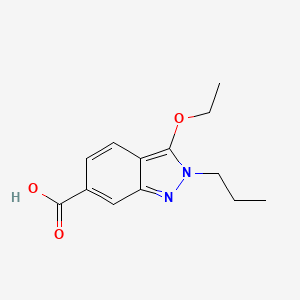
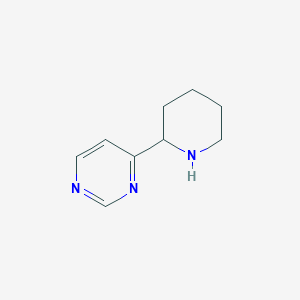
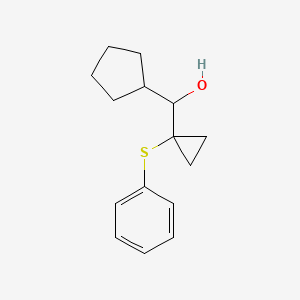
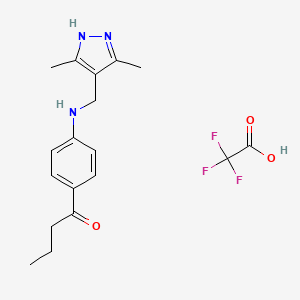
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
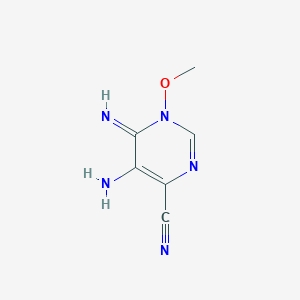

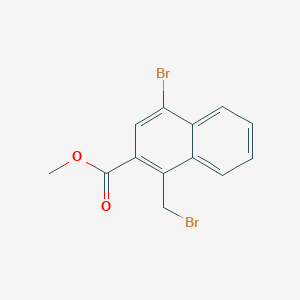
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
